

An In-depth Technical Guide to Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyanoacetate*

Cat. No.: B033245

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This guide provides comprehensive technical information on **ethyl cyanoacetate**, a pivotal reagent in organic synthesis, particularly for the pharmaceutical industry. It covers its fundamental properties, synthesis protocols, key reactions, and its role as a versatile building block for pharmacologically active molecules.

1. Chemical Identification

- IUPAC Name: Ethyl 2-cyanoacetate[1]
- CAS Number: 105-56-6[2][3]
- Synonyms: **Ethyl cyanoacetate**, Cyanoacetic acid ethyl ester, Cyanoacetic ester[1][2]

2. Physicochemical Properties

Ethyl cyanoacetate is a colorless liquid with a pleasant odor.[2] Its key physical and chemical properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	$C_5H_7NO_2$	[2] [3]
Molar Mass	$113.116 \text{ g}\cdot\text{mol}^{-1}$	[2]
Density	1.063 g/mL at 25 °C	[4] [5]
Melting Point	-22 °C	[4] [5]
Boiling Point	208-210 °C	[4] [5]
Flash Point	>110 °C (>230 °F)	[5]
Refractive Index (n _{20/D})	1.418	[4] [5]
Vapor Pressure	1 mmHg (67.8 °C)	[4] [5]
Water Solubility	20 g/L (20 °C)	[5]
Appearance	Colorless liquid	[2] [6]
Odor	Pleasant	[2]

3. Chemical Reactivity and Applications

Ethyl cyanoacetate is a highly versatile synthetic intermediate due to its three distinct reactive centers: the ester group, the nitrile group, and the acidic α -methylene group situated between them.[\[2\]](#) This unique structure makes it a valuable precursor in the synthesis of a wide range of compounds, particularly heterocyclic molecules that form the core of many pharmaceuticals.[\[2\]](#) [\[7\]](#)

Key Reactions:

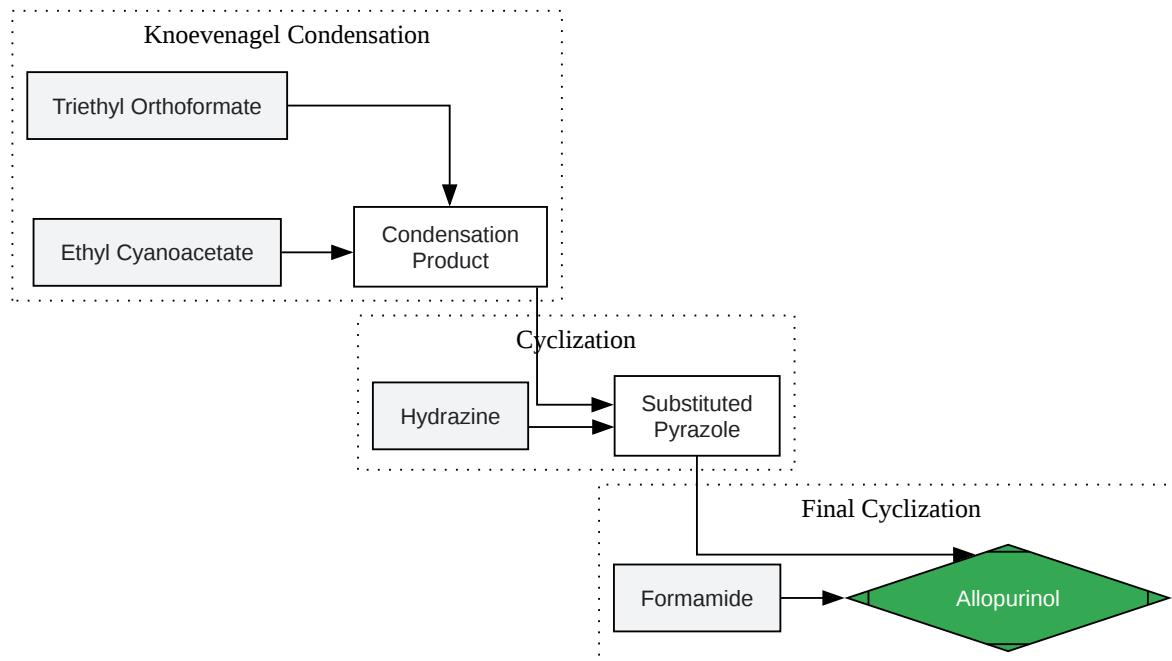
- Knoevenagel Condensation: The acidic methylene group readily participates in condensation reactions with aldehydes and ketones. This is one of the most important reactions of **ethyl cyanoacetate**, forming the basis for the synthesis of numerous substituted alkenes and heterocyclic systems.[\[2\]](#)[\[4\]](#)
- Michael Addition: The activated methylene group can also act as a nucleophile in Michael additions.[\[2\]](#)

- Cyclization Reactions: It is a key starting material for building heterocyclic rings like pyrimidines, purines, pyrazoles, and pyrroles.[\[2\]](#)

Applications in Drug Development: **Ethyl cyanoacetate** is a fundamental building block for a variety of pharmacologically active substances.[\[2\]](#)[\[8\]](#) Its applications in the synthesis of notable drugs include:

- Allopurinol: Used in the treatment of gout.[\[2\]](#)[\[8\]](#)
- Trimethoprim: A bacteriostatic agent.[\[2\]](#)[\[8\]](#)
- Ethosuximide: An anticonvulsant used to treat epilepsy.[\[2\]](#)[\[8\]](#)
- Purine Derivatives: Serves as a precursor for theophylline, caffeine, and uric acid.[\[2\]](#)
- Folic Acid: A B-vitamin synthesized via a multi-stage process involving **ethyl cyanoacetate**.
[\[2\]](#)

The workflow for synthesizing a heterocyclic drug, Allopurinol, starting from **ethyl cyanoacetate** is depicted below.



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Caption: Synthesis pathway of Allopurinol from **ethyl cyanoacetate**.

4. Experimental Protocols

Detailed methodologies for the synthesis of **ethyl cyanoacetate** and its subsequent use in a Knoevenagel condensation are provided below.

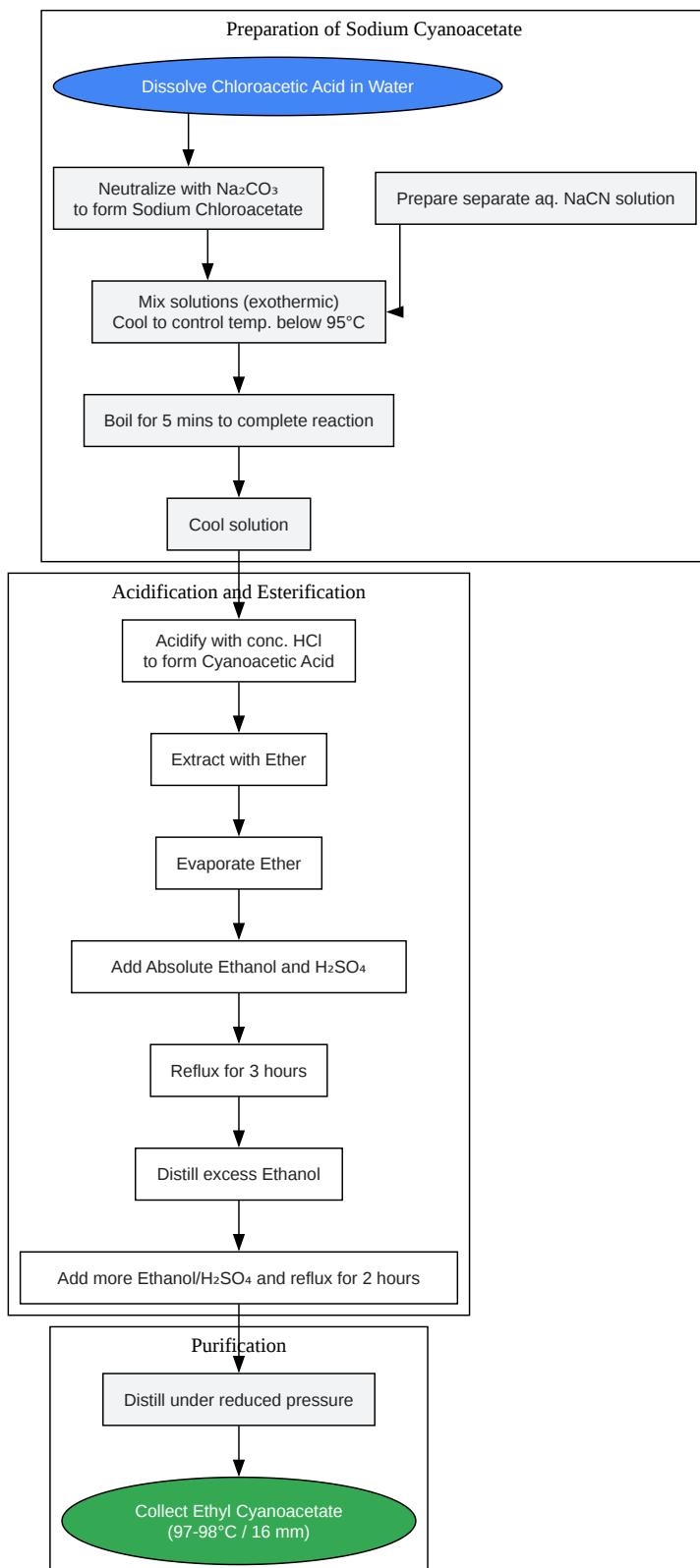
Synthesis of Ethyl Cyanoacetate from Chloroacetic Acid

This procedure details the synthesis via the reaction of sodium cyanide with sodium chloroacetate, followed by esterification.[9][10]

Materials:

- Chloroacetic acid (500 g, 5.3 moles)
- Anhydrous sodium carbonate (~290 g, 2.7 moles)
- Sodium cyanide (97%, 294 g, 5.8 moles)
- Concentrated Hydrochloric Acid
- Absolute ethanol
- Concentrated sulfuric acid
- Water

Workflow Diagram:

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Caption: Experimental workflow for the synthesis of **ethyl cyanoacetate**.

Procedure:

- Preparation of Sodium Cyanoacetate: Dissolve 500 g (5.3 moles) of chloroacetic acid in 700 cc of water in a 5-L round-bottomed flask and warm to 50°C. Neutralize the solution with approximately 290 g of anhydrous sodium carbonate. In a separate container, dissolve 294 g (5.8 moles) of 97% sodium cyanide in 750 cc of water warmed to 55°C.[9][10]
- Reaction: Cool the sodium chloroacetate solution to room temperature and add the sodium cyanide solution with rapid mixing, cooling under a water tap. The temperature will rise rapidly; if it reaches 95°C, add 200 cc of cold water to control the exothermic reaction.[9][10]
- Completion: Once the initial reaction subsides, heat the solution to boiling and boil for five minutes. Afterwards, cool the flask with running water for 30 minutes.[9][10]
- Esterification: Evaporate the resulting alcoholic solution under reduced pressure on a water bath at 50–60°C. To the residue (approx. 540 g), add a mixture of 600 cc of absolute alcohol and 10 cc of concentrated sulfuric acid. Heat this mixture under a reflux condenser for three hours.[9][10]
- Second Esterification: Remove excess alcohol and some water by distillation under reduced pressure. Add another 300 cc of absolute alcohol and 4 cc of concentrated sulfuric acid to the residue and heat again for two hours.[9][10]
- Purification: Place the combined products in a 1-L distilling flask. After removing the solvent, alcohol, and water, distill the ester under reduced pressure. Collect the product at 94–99°C (primarily 97–98°C) at 16 mm pressure. The expected yield is 474–492 g (77–80%) of 97–98% pure **ethyl cyanoacetate**.[9][10]

Knoevenagel Condensation: Synthesis of Ethyl (1-phenylethylidene)cyanoacetate

This protocol describes a typical Knoevenagel condensation using **ethyl cyanoacetate** and acetophenone.[11]

Materials:

- Acetophenone (120 g, 1 mole)

- **Ethyl cyanoacetate** (113 g, 1 mole)
- Ammonium acetate (15.4 g, 0.2 mole)
- Glacial acetic acid (48.0 g, 0.8 mole)
- Benzene (200 ml + 100 ml + 30 ml)
- Anhydrous magnesium sulfate (15 g)

Procedure:

- **Setup:** In a 1-L three-necked round-bottomed flask equipped with a stirrer and a constant water separator under a reflux condenser, combine 120 g of acetophenone, 113 g of **ethyl cyanoacetate**, 15.4 g of ammonium acetate, 48.0 g of glacial acetic acid, and 200 ml of benzene.[11]
- **Reaction:** Stir the mixture and heat under reflux for 9 hours. During this time, collect the lower layer (28–33 ml) in the water separator.[11]
- **Workup:** Cool the reaction mixture, add 100 ml of benzene, and extract it with three 100-ml portions of water. Extract the combined aqueous layers with an additional 30 ml of benzene. [11]
- **Drying:** Combine all organic layers and add 15 g of anhydrous magnesium sulfate. Swirl occasionally for 10 minutes, then filter by suction.[11]
- **Purification:** Remove the benzene from the filtrate by distillation under reduced pressure. Distill the residual oil rapidly through a 15-cm column. The yield of ethyl (1-phenylethylidene)cyanoacetate is 113–125 g (52–58%), with a boiling point of 135–160°C at 0.35 mm.[11]

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